molecular formula C13H18FNO B8267285 N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine

N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine

Cat. No.: B8267285
M. Wt: 223.29 g/mol
InChI Key: QRDZUDKUCJQOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methoxybenzyl chloride and cyclopentanamine.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where cyclopentanamine reacts with 4-fluoro-2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the fluoro and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: 4-Fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.

    Reduction: 2-Methoxybenzylcyclopentanamine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: Used in studies to understand the effects of fluoro and methoxy substitutions on biological activity.

    Materials Science: Investigated for its properties in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylbenzyl)cyclopentanamine
  • N-(4-Fluoro-3-methoxybenzyl)cyclopentanamine

Uniqueness

N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-8-11(14)7-6-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZUDKUCJQOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.